molecular formula C25H24N4O4 B264796 2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No. B264796
M. Wt: 444.5 g/mol
InChI Key: CPBFMEFTNHPKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chromen-3-yl acetamide derivatives and has been found to possess a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has been found to have a range of biochemical and physiological effects. This compound has been shown to have antimicrobial, antioxidant, and anti-inflammatory properties. It has also been found to have potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide in lab experiments is its potential applications in cancer treatment. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain lab settings.

Future Directions

There are several future directions for research on 2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide. One possible direction is to further investigate its potential applications in cancer treatment. Another direction is to explore its potential applications in other areas, such as antimicrobial and anti-inflammatory therapy. Additionally, future research could focus on developing more effective synthesis methods for this compound and improving its solubility in water to make it more accessible for lab experiments.

Synthesis Methods

The synthesis of 2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves the reaction of 4-methyl-7-hydroxychromen-2-one with 2-methylprop-2-en-1-ol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of 4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl acetate, which is then reacted with N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine to yield the final product.

Scientific Research Applications

2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has been studied extensively for its potential applications in scientific research. This compound has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. It has also been shown to have potential applications in cancer treatment, as it has been found to inhibit the growth of cancer cells.

properties

Product Name

2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C25H24N4O4/c1-16(2)13-32-20-8-9-21-17(3)22(25(31)33-23(21)10-20)11-24(30)28-19-6-4-18(5-7-19)12-29-15-26-14-27-29/h4-10,14-15H,1,11-13H2,2-3H3,(H,28,30)

InChI Key

CPBFMEFTNHPKOD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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